molecular formula C8H18OS2 B2603105 (R)-S-tert-butyl 2-methylpropane-2-sulfinothioate CAS No. 67734-35-4

(R)-S-tert-butyl 2-methylpropane-2-sulfinothioate

Cat. No.: B2603105
CAS No.: 67734-35-4
M. Wt: 194.35
InChI Key: ZFKIFCIQBZYNIQ-LLVKDONJSA-N
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Description

®-S-tert-butyl 2-methylpropane-2-sulfinothioate is a chiral organosulfur compound. It is characterized by the presence of a sulfinothioate functional group, which consists of a sulfur atom bonded to both a sulfinyl group and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-S-tert-butyl 2-methylpropane-2-sulfinothioate typically involves the reaction of tert-butyl sulfinyl chloride with a suitable thiol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production methods for ®-S-tert-butyl 2-methylpropane-2-sulfinothioate are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust purification techniques such as crystallization and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-S-tert-butyl 2-methylpropane-2-sulfinothioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-S-tert-butyl 2-methylpropane-2-sulfinothioate can yield sulfonates, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of products depending on the nucleophile employed .

Scientific Research Applications

®-S-tert-butyl 2-methylpropane-2-sulfinothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-S-tert-butyl 2-methylpropane-2-sulfinothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinothioate group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-S-tert-butyl 2-methylpropane-2-sulfinothioate is unique due to its specific chiral configuration and the presence of both sulfinyl and tert-butyl groups. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and catalysis .

Properties

IUPAC Name

2-[(R)-tert-butylsulfinyl]sulfanyl-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OS2/c1-7(2,3)10-11(9)8(4,5)6/h1-6H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKIFCIQBZYNIQ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S[S@@](=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67734-35-4
Record name (R)-(+)-t-Butyl-t-butane thiosulfinate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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